GSK321 Exhibits Sub-5 nM Potency Against the Three Most Common IDH1 Mutations
GSK321 demonstrates exceptionally high, single-digit nanomolar biochemical potency against the three most prevalent IDH1 mutations: R132G, R132C, and R132H. This contrasts with the first-in-class clinical inhibitor Ivosidenib (AG-120), which shows 2- to 3-fold lower potency against the same targets. [1][2] In a biochemical assay using recombinant enzymes, GSK321 achieved IC50 values of 2.9 nM (R132G), 3.8 nM (R132C), and 4.6 nM (R132H). [1] In a comparable assay format, Ivosidenib's reported IC50 values were 8 nM (R132G), 13 nM (R132C), and 12 nM (R132H). [2]
| Evidence Dimension | Biochemical IC50 (nM) for mutant IDH1 enzymes |
|---|---|
| Target Compound Data | R132G: 2.9 nM; R132C: 3.8 nM; R132H: 4.6 nM |
| Comparator Or Baseline | Ivosidenib (AG-120): R132G: 8 nM; R132C: 13 nM; R132H: 12 nM |
| Quantified Difference | GSK321 is 2.6-3.4x more potent against R132C and R132H, and 2.8x more potent against R132G. |
| Conditions | In vitro biochemical assay with recombinant IDH1 mutant enzymes. |
Why This Matters
For research applications requiring complete target engagement at lower compound concentrations, GSK321's superior potency minimizes potential off-target effects and reduces the required in vitro dose.
- [1] Okoye-Okafor, U. C., et al. (2015). The Allosteric Inhibitor GSK321 Targets Mutant IDH1 and Induces Differentiation. Cancer Discovery, 5(5), 510-523. View Source
- [2] Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters, 9(4), 300-305. View Source
